molecular formula C20H19BrN2O3 B11222401 N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11222401
M. Wt: 415.3 g/mol
InChI Key: HGYUDGVISXDTDM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a butyl chain, a hydroxy group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

    Attachment of the Butyl Chain: The butyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or modulate ion channel function by altering their gating properties. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An anti-malarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxamide: A simpler derivative with fewer substituents.

    N-(3-chlorophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: A similar compound with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

N-(3-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C20H19BrN2O3/c1-2-3-11-23-16-10-5-4-9-15(16)18(24)17(20(23)26)19(25)22-14-8-6-7-13(21)12-14/h4-10,12,24H,2-3,11H2,1H3,(H,22,25)

InChI Key

HGYUDGVISXDTDM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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